2-[(2-chlorobenzyl)thio]-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Overview
Description
2-[(2-chlorobenzyl)thio]-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C23H17Cl3N2OS and its molecular weight is 475.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.012717 g/mol and the complexity rating of the compound is 802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Optical Properties
Studies on quinoline derivatives, similar to the compound , have explored their structural and optical properties, particularly when formed into thin films. These compounds exhibit polycrystalline structures in their powder form, which become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. This transformation does not alter their chemical bonds, as evidenced by FTIR spectral measurements. The optical properties of these compounds, determined through spectrophotometer measurements, include absorption parameters like molar extinction coefficient, oscillator strength, and electric dipole strength. These properties suggest applications in materials science, where such compounds could be utilized in optical devices due to their specific absorption and transmittance characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
The photovoltaic properties of quinoline derivatives, similar to the specified compound, have been assessed for their potential in organic–inorganic photodiode fabrication. These compounds, when deposited as films, exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions. The presence of specific substituent groups, such as chlorophenyl, can improve diode parameters, indicating the potential for these compounds to be used in the development of photodiode devices that convert light into electrical energy (Zeyada, El-Nahass, & El-Shabaan, 2016).
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(2,3-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N2OS/c24-16-7-2-1-5-13(16)12-30-23-15(11-27)20(14-6-3-8-17(25)22(14)26)21-18(28-23)9-4-10-19(21)29/h1-3,5-8,20,28H,4,9-10,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFXIOELFLXNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC3=CC=CC=C3Cl)C#N)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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